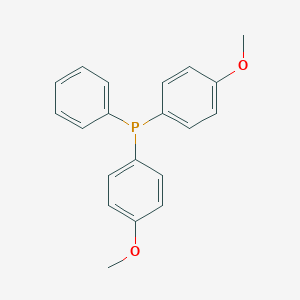
ビス(4-メトキシフェニル)フェニルホスフィン
概要
説明
Bis(4-methoxyphenyl)phenylphosphine is a useful research compound. Its molecular formula is C20H19O2P and its molecular weight is 322.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(4-methoxyphenyl)phenylphosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-methoxyphenyl)phenylphosphine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
第三級ホスフィンの調製
ビス(4-メトキシフェニル)フェニルホスフィンは、有機リン化学の分野で重要な第三級ホスフィンの一種です . 第三級ホスフィンは、様々な構造の新規ホスフィンの合成やその性質の調整に使用されています . それらは遷移金属触媒および有機触媒においても使用されます .
ジ鉄エタンジチオレート錯体における配位子
ビス(4-メトキシフェニル)フェニルホスフィンは、ジ鉄エタンジチオレート錯体における配位子として使用されてきました . これらの錯体は、プロトンの水素への還元を触媒することができる金属酵素の一種である[FeFe]-水素化酵素の活性部位を模倣するために使用されます .
新規多孔質有機配位子の合成
ビス(4-メトキシフェニル)フェニルホスフィンは、新規多孔質有機配位子の調製のためのモノマーであるトリス(2-メトキシ-5-ビニルフェニル)ホスフィンの合成に使用されてきました .
発光性銅(I)錯体の合成
ビス(4-メトキシフェニル)フェニルホスフィンは、発光性銅(I)錯体の合成のための新規5-ボリル-2-ホスフィノイミダゾールPN型配位子の合成に使用されてきました .
フラストレーションルイスペア(FLP)の合成
ビス(4-メトキシフェニル)フェニルホスフィンは、ガス構築ベシクルシステムのための新規フラストレーションルイスペア(FLP)の塩基成分として、1,3,5-トリアジンコアを有するトリス-ホスフィンの合成に使用されてきました .
新規ホスホールの合成
ビス(4-メトキシフェニル)フェニルホスフィンは、対応するグリニャール試薬と、ジルコナシクロペンタジエンと三臭化リンからin situで生成した1-ブロモホスホールとの相互作用によって、新規ホスホールの広範なファミリーの合成に使用されてきました .
Safety and Hazards
作用機序
Target of Action
Bis(4-methoxyphenyl)phenylphosphine is a type of tertiary phosphine . Tertiary phosphines are known to act as ligands, forming complexes with transition metals . These complexes can then participate in various catalytic reactions .
Mode of Action
The mode of action of Bis(4-methoxyphenyl)phenylphosphine is primarily through its role as a ligand. It forms complexes with transition metals, which can then participate in various catalytic reactions . The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants involved.
Pharmacokinetics
As a tertiary phosphine, it is likely to have low water solubility , which could impact its bioavailability.
Action Environment
The action, efficacy, and stability of Bis(4-methoxyphenyl)phenylphosphine can be influenced by various environmental factors. For instance, it is known to be air sensitive . It should be stored under an inert gas (nitrogen or argon) at 2-8°C . Its action can also be influenced by the presence of other reactants and the specific reaction conditions.
特性
IUPAC Name |
bis(4-methoxyphenyl)-phenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O2P/c1-21-16-8-12-19(13-9-16)23(18-6-4-3-5-7-18)20-14-10-17(22-2)11-15-20/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPHLVZNHDIUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333845 | |
| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14180-51-9 | |
| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of bis(4-methoxyphenyl)phenylphosphine influence its activity as a ligand in catalytic reactions?
A1: While the provided abstracts don't offer a direct comparison of bis(4-methoxyphenyl)phenylphosphine to other phosphine ligands, [] highlights its role in accelerating reactions involving alkyl X-phenylpropiolates and 2-hydroxy-1-naphthaldehyde to produce benzochromenes. The presence of electron-donating methoxy groups on the phenyl rings likely increases the electron density at the phosphorus atom, enhancing its σ-donation ability to metal centers. This stronger coordination could explain the observed increase in reaction rates when compared to triphenylphosphine. Further research directly comparing bis(4-methoxyphenyl)phenylphosphine to ligands with varying electronic and steric properties would be needed to confirm this hypothesis and provide a more complete understanding of its structure-activity relationship.
Q2: Can you describe the coordination behavior of bis(4-methoxyphenyl)phenylphosphine in a metal complex and its impact on the complex's geometry?
A2: In the triangulo-triruthenium complex described in [], bis(4-methoxyphenyl)phenylphosphine acts as a monodentate ligand, coordinating to one ruthenium atom through its phosphorus atom. The ligand occupies an equatorial position relative to the Ru3 triangular plane. This preference for equatorial coordination can influence the overall geometry and symmetry of the complex. Furthermore, the steric bulk of the bis(4-methoxyphenyl)phenylphosphine ligand, particularly the orientation of its three phenyl rings (as described by their dihedral angles), can further impact the spatial arrangement of other ligands within the coordination sphere of the ruthenium atom.
Q3: Are there any studies exploring the use of bis(4-methoxyphenyl)phenylphosphine in nanoreactors for catalytic applications?
A3: While [] mentions "Amphiphilic core-cross-linked micelles functionalized with bis(4-methoxyphenyl)phenylphosphine as catalytic nanoreactors for biphasic hydroformylation," the abstract lacks specific details. This research direction holds potential, as incorporating bis(4-methoxyphenyl)phenylphosphine into nanoreactors could offer advantages like catalyst recovery and reusability. Further investigation into the synthesis, characterization, and catalytic performance of these nanoreactors would be valuable.
Q4: What spectroscopic techniques are commonly used to characterize bis(4-methoxyphenyl)phenylphosphine and its metal complexes?
A4: While the provided abstracts don't explicitly detail the spectroscopic techniques used, several methods are commonly employed for characterizing bis(4-methoxyphenyl)phenylphosphine and its complexes. Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹H, ¹³C, and ³¹P NMR, can provide information about the structure, purity, and electronic environment of the compound. Infrared (IR) spectroscopy can be used to identify characteristic functional groups, like P-C and C-O stretches. For metal complexes, techniques like UV-Vis spectroscopy and X-ray crystallography are often used to study electronic transitions and determine the three-dimensional structure of the complex, respectively. [] specifically mentions using X-ray crystallography to elucidate the structure of a triangulo-triruthenium complex containing bis(4-methoxyphenyl)phenylphosphine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


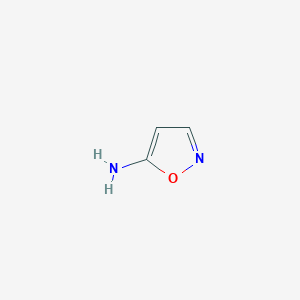

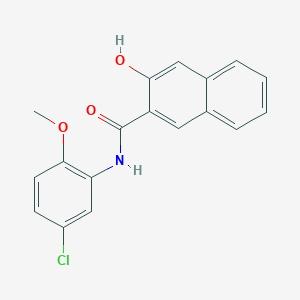






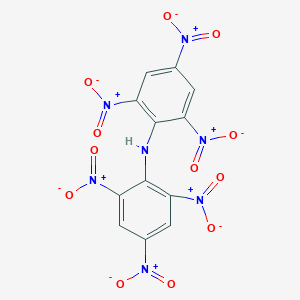
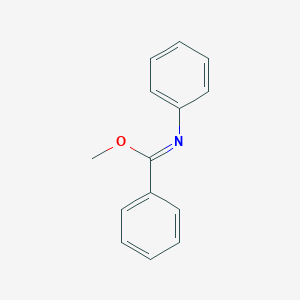
![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)


